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Compound of Interest

Compound Name: Liarozole dihydrochloride

Cat. No.: B2705173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions

as a retinoic acid metabolism-blocking agent (RAMBA). By inhibiting cytochrome P450

enzymes, primarily CYP26, it elevates endogenous levels of all-trans-retinoic acid (atRA), a

critical signaling molecule involved in cell proliferation, differentiation, and apoptosis. This guide

provides a comprehensive overview of the molecular structure, mechanism of action,

pharmacokinetic profile, and clinical applications of Liarozole dihydrochloride, with a focus on

quantitative data and detailed experimental methodologies.

Molecular Structure and Chemical Properties
Liarozole is a benzimidazole derivative.[1] The dihydrochloride salt is the form commonly used

in research and clinical investigations.

Chemical Name: 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole

dihydrochloride

Molecular Formula: C₁₇H₁₅Cl₃N₄

Molecular Weight: 381.69 g/mol
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CAS Number: 1883548-96-6

Chemical Structure:

Chemical structure of Liarozole dihydrochloride

(Image Credit: Cayman Chemical)

Mechanism of Action
Liarozole's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes

responsible for the catabolism of all-trans-retinoic acid (atRA).[2] This leads to an increase in

the intracellular concentration of atRA, thereby enhancing its biological effects.

Inhibition of Retinoic Acid Metabolism
The key enzyme inhibited by Liarozole is CYP26, a family of enzymes (CYP26A1, CYP26B1,

and CYP26C1) that hydroxylates atRA, marking it for degradation.[3] By blocking this metabolic

pathway, Liarozole effectively increases the half-life and bioavailability of endogenous atRA in

tissues where CYP26 is expressed.[2][4]

Impact on Retinoic Acid Signaling Pathway
Increased levels of atRA lead to the activation of nuclear retinoic acid receptors (RARs) and

retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to

specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter

regions of target genes.[5][6] This binding modulates the transcription of genes involved in

cellular processes such as:

Cell Differentiation: Promoting the differentiation of various cell types, including keratinocytes

and some cancer cells.[7]

Inhibition of Cell Proliferation: Arresting the cell cycle and inhibiting the growth of

hyperproliferative cells.[8]

Apoptosis: Inducing programmed cell death in certain cancer cell lines.

Inhibition of Other Cytochrome P450 Enzymes
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In addition to CYP26, Liarozole also exhibits inhibitory activity against other CYP enzymes,

including:

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to

estrogens. Inhibition of aromatase is a therapeutic strategy in hormone-receptor-positive

breast cancer.

17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme is crucial for the biosynthesis of

androgens and cortisol. Its inhibition is relevant in the treatment of prostate cancer.[3]

The multi-target inhibitory profile of Liarozole contributes to its broad range of potential

therapeutic applications.

Quantitative Data on Biological Activity
The inhibitory potency of Liarozole against various enzymes has been quantified in numerous

studies. The following tables summarize key IC₅₀ values and clinical trial outcomes.

In Vitro Inhibitory Activity
Enzyme Target System IC₅₀ (µM) Reference

Retinoic Acid

Metabolism

Hamster liver

microsomes
2.2 [2]

4-keto-RA Metabolism
Hamster liver

microsomes
1.3 [4]

CYP26A1
Recombinant human

enzyme
0.2 - 86 (range) [3]

CYP1A1
Human liver

microsomes
0.469 [9]

CYP2A6
Human liver

microsomes
24.4 [9]

CYP3A4
Human liver

microsomes
98.1 [9]
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Clinical Trial Efficacy
Indication Dosage Key Findings Reference

Lamellar Ichthyosis
75 mg or 150 mg once

daily for 12 weeks

41% (75 mg) and 50%

(150 mg) of patients

showed a ≥2-point

decrease in

Investigator's Global

Assessment (IGA)

score compared to

11% in the placebo

group. The difference

was not statistically

significant for the 150

mg group (P=0.056).

[10]

Severe Psoriasis

75 mg twice daily,

increased to 150 mg

twice daily if needed,

for 12 weeks

77% of patients

achieved an excellent

or good improvement.

The Psoriasis Area

and Severity Index

(PASI) score

decreased by 77% at

week 12.

[11]

Hormone-Refractory

Prostate Cancer

Dose-escalation up to

300 mg twice daily

4 patients had a >50%

decrease in PSA

levels. 2 of 9 patients

with measurable

disease had partial

responses.

[12]

Advanced Non-Small

Cell Lung Cancer
300 mg twice daily

No objective tumor

responses were

observed.

[13]

Pharmacokinetics and Metabolism
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Liarozole is orally bioavailable. Pharmacokinetic studies in patients with lamellar ichthyosis

showed no undue accumulation of the drug with once-daily dosing of 75 mg or 150 mg for 12

weeks.[10]

Liarozole has been shown to modulate the pharmacokinetics of all-trans-retinoic acid. In

patients with solid tumors, co-administration of Liarozole (300 mg) with atRA partially reversed

the decline in atRA plasma concentrations observed with continuous atRA treatment.[14] The

mean day-28 area under the curve (AUC) of atRA increased from 132 ng·h/mL to 243 ng·h/mL

with Liarozole pre-treatment.[14]

The metabolism of Liarozole itself is primarily mediated by cytochrome P450 enzymes. The

specific metabolites and excretion pathways have not been fully elucidated in publicly available

literature.

Experimental Protocols
This section provides an overview of the methodologies used in key experiments to

characterize the activity of Liarozole.

Cytochrome P450 Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory potency (IC₅₀) of Liarozole against specific CYP

isoforms.

Materials:

Human liver microsomes or recombinant human CYP enzymes

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

NADPH regenerating system

Liarozole dihydrochloride stock solution (in a suitable solvent like DMSO)

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

Quenching solution (e.g., acetonitrile)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4232915/
https://vivo.weill.cornell.edu/display/pubid7923564
https://vivo.weill.cornell.edu/display/pubid7923564
https://www.benchchem.com/product/b2705173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2705173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS/MS system for metabolite quantification

Procedure:

Preparation of Incubation Mixtures: In microcentrifuge tubes or a 96-well plate, combine the

buffer, human liver microsomes (or recombinant enzyme), and various concentrations of

Liarozole.

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).

Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the

enzymatic reaction.

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold

acetonitrile).

Sample Processing: Centrifuge the samples to precipitate proteins.

Analysis: Analyze the supernatant for the formation of the specific metabolite using a

validated LC-MS/MS method.

Data Analysis: Calculate the percent inhibition of enzyme activity at each Liarozole

concentration compared to a vehicle control. Determine the IC₅₀ value by fitting the data to a

suitable dose-response model.

Retinoic Acid Metabolism Inhibition Assay in Cell
Culture
Objective: To assess the ability of Liarozole to inhibit the metabolism of atRA in a cellular

context.

Materials:

A suitable cell line that metabolizes atRA (e.g., MCF-7 breast cancer cells)

Cell culture medium and supplements
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[³H]-all-trans-retinoic acid

Liarozole dihydrochloride

Scintillation cocktail and counter

HPLC system for metabolite profiling

Procedure:

Cell Culture: Culture the cells to a desired confluency.

Pre-treatment (optional): Pre-treat cells with unlabeled atRA to induce metabolic enzymes.

Treatment: Incubate the cells with [³H]-atRA in the presence of various concentrations of

Liarozole or vehicle control for a defined period (e.g., 4 hours).

Sample Collection: Collect the cell culture supernatant.

Quantification of Metabolism:

Total Metabolism: Measure the radioactivity in the aqueous and organic phases after

extraction to determine the conversion of [³H]-atRA to more polar metabolites.

Metabolite Profiling: Analyze the supernatant using HPLC with a radioactivity detector to

separate and quantify [³H]-atRA and its metabolites.

Data Analysis: Calculate the percentage inhibition of atRA metabolism by Liarozole at each

concentration.

Visualizations
Retinoic Acid Signaling Pathway and Liarozole's Point of
Intervention
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Caption: Liarozole inhibits CYP26, increasing atRA levels and modulating gene transcription.

Experimental Workflow for IC₅₀ Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b2705173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2705173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Human Liver Microsomes

- Liarozole Dilutions
- Probe Substrate

- NADPH

Incubate Microsomes,
Liarozole, and Substrate

at 37°C

Quench Reaction
(e.g., with Acetonitrile)

Centrifuge to
Pellet Protein

Analyze Supernatant
by LC-MS/MS

Calculate % Inhibition
and Determine IC₅₀

End

Click to download full resolution via product page

Caption: Workflow for determining the IC₅₀ of Liarozole against CYP enzymes.

Conclusion
Liarozole dihydrochloride is a well-characterized inhibitor of retinoic acid metabolism with

demonstrated clinical activity in a range of dermatological and oncological conditions. Its ability
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to modulate the endogenous retinoic acid signaling pathway provides a unique therapeutic

approach. This technical guide has summarized the core knowledge regarding its molecular

structure, mechanism of action, and activity, providing a valuable resource for researchers and

drug development professionals in the field. Further investigation into its detailed

pharmacokinetic profile and the full spectrum of its effects on RARE-mediated gene

transcription will continue to refine our understanding and potential applications of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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